4-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-9-6-4-8(5-7-9)13-20-21-14(22-13)19-15-18-12-10(17)2-1-3-11(12)23-15/h1-7H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRLKJPOWSRFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NN=C(O3)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 338.34 g/mol. The structure includes a benzothiazole moiety linked to an oxadiazole ring, which is known for its biological activity in various therapeutic areas.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.65 | Tamoxifen (10.38) |
| A549 | 2.78 | Doxorubicin |
| U-937 | 1.5 | Doxorubicin |
Studies indicate that these compounds induce apoptosis in cancer cells through mechanisms such as the activation of p53 and caspase pathways . The oxadiazole ring plays a crucial role in enhancing the compound's interaction with cellular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole structure exhibit significant antibacterial and antifungal activities. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Penicillin |
| Escherichia coli | 16 µg/mL | Ampicillin |
These findings suggest that the compound's structural features contribute to its ability to disrupt microbial cell functions .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic factors like p53 has been observed .
- Antimicrobial Action : The oxadiazole moiety may interfere with bacterial cell wall synthesis or function as a competitive inhibitor against essential bacterial enzymes.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cell Lines : A study involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability compared to untreated controls, suggesting potent anticancer effects.
- Antimicrobial Efficacy Testing : In vitro testing against various pathogens revealed that compounds similar to this compound exhibited greater antibacterial activity than standard treatments like cefadroxil .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- The benzothiazole moiety (vs. pyridine or thiophene in analogues) may improve membrane permeability due to its planar aromatic structure, favoring interactions with hydrophobic pockets in proteins .
- Substituent Effects: Dual 4-fluorophenyl groups in the target compound likely increase metabolic stability and selectivity compared to mono-fluorinated or non-fluorinated analogues (e.g., compound 1b in ) . Schiff base derivatives () exhibit superior anticancer activity due to imine linkages, which can hydrolyze in vivo to release active intermediates, a feature absent in the target compound .
Pharmacological Performance
- Anticancer Activity :
- Thiadiazole derivatives (e.g., ) show IC50 values as low as 1.28 µg/mL against MCF7 cells, attributed to thiadiazole’s ability to intercalate DNA. The target compound’s oxadiazole-benzothiazole hybrid may exhibit similar or improved activity due to enhanced π-stacking, though empirical data are lacking .
- Antimicrobial Activity :
Physicochemical Properties
- Molecular Weight and Solubility :
- Lipophilicity (LogP) :
- Fluorine substituents lower LogP values marginally, balancing lipophilicity for cellular uptake. Thiadiazole derivatives (LogP ~2.5–3.0) are slightly more lipophilic than the target compound (estimated LogP ~2.8) .
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing this compound?
The synthesis involves coupling 4-fluorobenzothiazol-2-amine with 5-(4-fluorophenyl)-1,3,4-oxadiazole precursors. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Temperature : Reflux conditions (80–100°C) to drive cyclization .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
Q. Q2. How is purity assessed during synthesis?
Post-synthesis purification employs column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) confirms purity >95% .
Advanced Synthesis Challenges
Q. Q3. How can low yields in oxadiazole ring formation be mitigated?
Low yields often stem from incomplete cyclization or side reactions. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 hours conventionally) .
- Catalytic additives : p-Toluenesulfonic acid (p-TSA) enhances cyclization efficiency .
- Inert atmosphere : Nitrogen or argon prevents oxidation of intermediates .
Structural Characterization
Q. Q4. What spectroscopic techniques validate the compound’s structure?
Q. Q5. How are ambiguous NMR signals resolved?
Advanced methods:
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons .
- Dynamic NMR : Identifies rotameric equilibria in the benzothiazole moiety at variable temperatures .
Biological Activity Screening
Q. Q6. What assays evaluate its HDAC inhibitory activity?
- In vitro HDAC3 inhibition : Fluorescent assay using HeLa cell lysates, with IC = 3.4 µM reported .
- Cell viability assays : MTT tests on cancer cell lines (e.g., MCF-7) to correlate activity with apoptosis .
Q. Q7. How can conflicting bioactivity data be reconciled?
Discrepancies in IC values across studies may arise from assay conditions (e.g., substrate concentration, pH). Validate using:
- Orthogonal assays : Compare fluorometric and radiometric HDAC results .
- Dose-response curves : Ensure linearity in the 0.1–10 µM range .
Mechanistic Studies
Q. Q8. What computational methods predict binding modes?
- Molecular docking (AutoDock Vina) : Simulates interactions with HDAC3’s catalytic pocket (Zn coordination via oxadiazole nitrogen) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC .
Q. Q9. How to validate hypothesized mechanisms of action?
- Knockdown experiments : siRNA targeting HDAC3 in cancer cells to confirm target specificity .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
Structure-Activity Relationship (SAR)
Q. Q10. How does fluorophenyl substitution impact activity?
- Meta vs. para fluorine : Para-substitution enhances HDAC3 inhibition by 2.5-fold due to improved hydrophobic interactions .
- Electron-withdrawing effects : Fluorine increases oxadiazole’s electrophilicity, promoting Zn coordination .
Q. Q11. Can benzothiazole modifications improve pharmacokinetics?
- Methoxy substitution : Reduces metabolic clearance (e.g., 4-methoxy increases t by 40% in rat liver microsomes) .
- LogP optimization : Introducing polar groups (e.g., -OH) lowers logP from 3.2 to 2.5, enhancing solubility .
Data Contradictions and Reproducibility
Q. Q12. Why do cytotoxicity results vary between cell lines?
Variability may reflect differences in:
- HDAC isoform expression : MCF-7 (high HDAC3) vs. A549 (low HDAC3) .
- Membrane permeability : Assess via PAMPA (parallel artificial membrane permeability assay) .
Q. Q13. How to address batch-to-batch variability in synthesis?
- Quality control : Implement in-process checks (e.g., mid-reaction HPLC) .
- DoE (Design of Experiments) : Optimize parameters like stoichiometry and solvent ratio .
Advanced Analytical Challenges
Q. Q14. How to characterize degradation products under physiological conditions?
- Forced degradation studies : Expose to pH 1–13, UV light, and HO.
- LC-MS/MS : Identifies major degradants (e.g., hydrolyzed oxadiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
